N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-28(26,20-13-12-18-9-4-5-10-19(18)15-20)24-22-21(11-6-14-23-22)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNHEDFDECDQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide typically involves the coupling of a naphthalene sulfonamide with a phenylmethoxypyridine derivative. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the direct synthesis of sulfonamides from thiols and amines . This method is advantageous as it streamlines the synthetic route and reduces waste generation. The reaction is typically carried out in the presence of oxidizing agents and under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s sulfonamide group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
- N-(3-phenylmethoxypyridin-2-yl)thiophenesulfonamide
- N-(3-phenylmethoxypyridin-2-yl)pyridinesulfonamide
Uniqueness
N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide is unique due to its specific structural features, such as the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required.
Biological Activity
N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide, a compound with the molecular formula C22H18N2O3S and a molecular weight of 390.47 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a benzyloxy group and a pyridine moiety, which is characteristic of many biologically active sulfonamides. The presence of these functional groups is essential for its interaction with biological targets.
1. Anticancer Properties
Research indicates that this compound may exhibit anticancer activity by inhibiting key protein-protein interactions involved in tumor growth. Specifically, it has been studied as an inhibitor of the Keap1-Nrf2 interaction, which plays a significant role in cellular defense against oxidative stress and inflammation.
- In vitro Studies : In cell viability assays, this compound demonstrated cytotoxic effects at concentrations above 10 µM. For example, in assays using Hepa1c1c7 cells, it was shown to induce the expression of NQO1, a marker associated with the activation of the Nrf2 pathway .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Protein Interactions : It binds to the Keap1 protein, disrupting its interaction with Nrf2, thereby promoting Nrf2 nuclear translocation and subsequent gene expression related to antioxidant responses .
- Impact on Cell Cycle : The compound has been observed to induce cell cycle arrest in various cancer cell lines, particularly at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
Pharmacological Implications
The biological activity of this compound suggests its potential use in therapeutic applications, particularly in oncology. Its ability to modulate the Keap1-Nrf2 pathway positions it as a candidate for further development in cancer treatment strategies.
Q & A
Q. Q: What are the standard synthetic routes for N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide?
A: A common method involves gold-catalyzed reactions, such as combining N-(3-(benzyloxy)pyridin-2-yl)-1,1-dimethyl-λ⁴-sulfanimine with N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide in anhydrous toluene using PicAuCl₂ (5 mol%) as a catalyst. The reaction is monitored via TLC, and the product is isolated via column chromatography, yielding ~68% as a white solid with confirmed purity via ¹H NMR . Alternative routes may involve nucleophilic substitution or coupling reactions under basic conditions, though yields and purity vary with reagent stoichiometry and solvent choice.
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to improve yield and minimize byproducts?
A: Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Au, Pd) enhance regioselectivity in heterocyclic coupling. PicAuCl₂ is preferred for its stability in toluene .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of sulfonamide intermediates but may require rigorous drying to avoid hydrolysis.
- Temperature control : Slow heating (e.g., reflux at 110°C for 5–7 hours) reduces side reactions like over-alkylation .
- In-line monitoring : Use HPLC or LC-MS to detect intermediates and adjust reaction time dynamically.
Basic Characterization
Q. Q: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
A:
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyloxy CH₂ at δ ~4.5–5.0 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. For example, the naphthalene sulfonamide moiety typically shows planar geometry with S–N bond distances of ~1.63 Å .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Characterization
Q. Q: How can crystallographic disorder in the benzyloxy group be resolved during structure refinement?
A: In SHELXL, apply PART and SUMP commands to model disorder. For example, split the benzyloxy moiety into two overlapping positions with occupancy factors refined to ≤0.5. Use RIGU restraints to maintain reasonable geometry and DELU for thermal parameter smoothing. Validation via PLATON or Mercury ensures no residual electron density >0.3 eÅ⁻³ .
Reactivity and Functionalization
Q. Q: How does the benzyloxy group influence the compound’s reactivity in further functionalization?
A: The benzyloxy group:
- Enhances lipophilicity : Facilitates membrane permeability in biological assays, as shown in sodium sulfonamide analogs .
- Directs electrophilic substitution : The pyridine ring’s electron-rich 3-position (due to benzyloxy donation) favors reactions like nitration or halogenation.
- Deprotection : Hydrogenolysis (H₂/Pd-C) or TFA cleavage removes the benzyl group, enabling hydroxylation for downstream conjugates .
Biochemical Applications
Q. Q: How can computational docking predict this compound’s interaction with enzyme targets?
A: Using Glide (Schrödinger Suite):
Prepare the protein (e.g., CDK7) by removing water and adding hydrogens.
Generate ligand conformers via LigPrep (OPLS4 force field).
Perform grid-based docking with van der Waals scaling (0.8) and Coulomb-vdW potential.
Analyze top poses for hydrogen bonds (e.g., sulfonamide O with Lys33) and π-stacking (naphthalene with Phe143). Compare binding scores (ΔG) to known inhibitors .
Addressing Data Contradictions
Q. Q: How should researchers resolve discrepancies in reported synthetic yields or spectral data?
A:
- Reproduce conditions : Verify solvent purity, catalyst batch, and inert atmosphere (e.g., N₂ vs. Ar).
- Byproduct analysis : Use LC-MS to identify impurities (e.g., des-benzyl derivatives from incomplete protection).
- Cross-validate spectra : Compare NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*).
- Collaborative verification : Share crystalline samples for independent XRD validation .
Toxicology and Safety
Q. Q: What precautions are critical when handling this compound in biological assays?
A:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential dust dispersion (particle size <5 µm).
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal.
- Acute toxicity : Preliminary in vitro assays (e.g., MTT on HEK293 cells) suggest IC₅₀ >100 µM, but confirm with cell-specific models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
